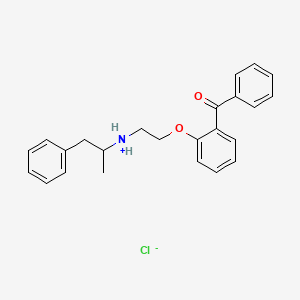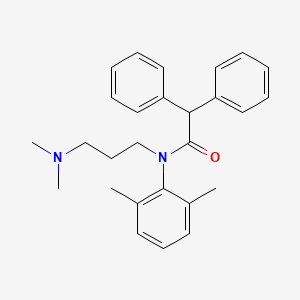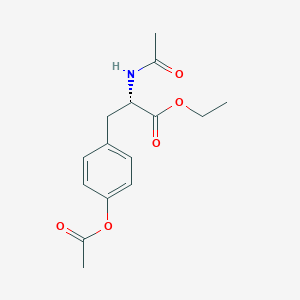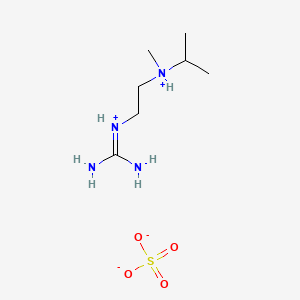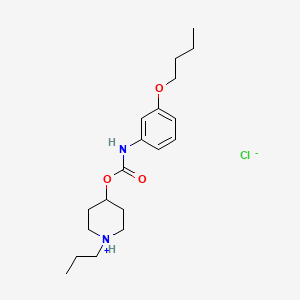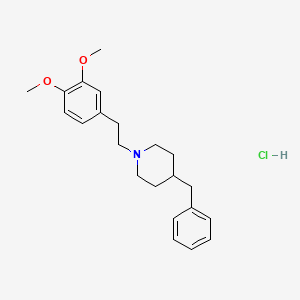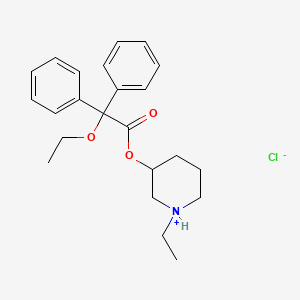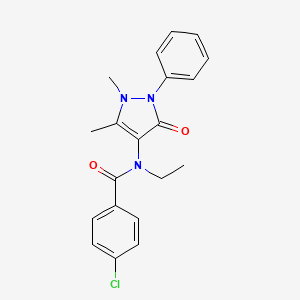
Carbonyldichlorohydrobis(triphenylphosphine)iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonyldichlorohydrobis(triphenylphosphine)iridium is an organometallic compound with the molecular formula C37H31Cl2IrOP2 and a molecular weight of 816.7 g/mol. This compound is known for its unique coordination chemistry and is widely used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Carbonyldichlorohydrobis(triphenylphosphine)iridium can be synthesized through several methods. One common synthetic route involves the reaction of iridium chloride with triphenylphosphine and carbon monoxide in the presence of a suitable solvent such as dimethylformamide (DMF) or 2-methoxyethanol . The reaction is typically conducted under nitrogen atmosphere to prevent oxidation. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
Carbonyldichlorohydrobis(triphenylphosphine)iridium undergoes various types of chemical reactions, including:
Oxidative Addition: This compound can undergo oxidative addition reactions with halogens, hydrogen, and other small molecules.
Substitution Reactions: It can participate in substitution reactions where ligands such as carbon monoxide or chloride are replaced by other ligands.
Reductive Elimination: The compound can also undergo reductive elimination reactions, forming new bonds between ligands.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen, and various organic ligands. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Carbonyldichlorohydrobis(triphenylphosphine)iridium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroboration, and hydrosilylation.
Material Science: The compound is used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Medicinal Chemistry:
Industrial Applications: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Wirkmechanismus
The mechanism of action of carbonyldichlorohydrobis(triphenylphosphine)iridium involves its ability to undergo oxidative addition and reductive elimination reactions. These reactions allow the compound to form new bonds and participate in various catalytic cycles . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Carbonyldichlorohydrobis(triphenylphosphine)iridium is similar to other iridium complexes such as bis(triphenylphosphine)iridium(I) carbonyl chloride (Vaska’s complex) and carbonyl(phenylethynyl)bis(triphenylphosphine)iridium(I) . it is unique in its ability to undergo a wide range of chemical reactions and its versatility in various applications .
Similar compounds include:
- Bis(triphenylphosphine)iridium(I) carbonyl chloride
- Carbonyl(phenylethynyl)bis(triphenylphosphine)iridium(I)
These compounds share similar coordination chemistry but differ in their reactivity and applications.
Eigenschaften
CAS-Nummer |
17000-10-1 |
|---|---|
Molekularformel |
C37H31Cl2IrOP2 |
Molekulargewicht |
816.7 g/mol |
IUPAC-Name |
carbon monoxide;hydride;iridium(3+);triphenylphosphane;dichloride |
InChI |
InChI=1S/2C18H15P.CO.2ClH.Ir.H/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;;/h2*1-15H;;2*1H;;/q;;;;;+3;-1/p-2 |
InChI-Schlüssel |
GIXFMNDNEGNKDC-UHFFFAOYSA-L |
Kanonische SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




